

Technical Support Center: Addressing Cellular Toxicity of Geldanamycin (G)

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Compound of Interest		
Compound Name:	G Aq/11 protein-IN-1	
Cat. No.:	B15137991	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular toxicity issues with Geldanamycin (G), a potent inhibitor of Heat Shock Protein 90 (Hsp90).

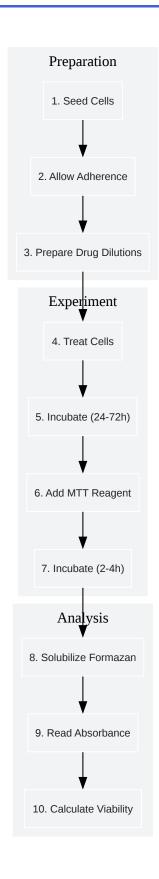
Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Geldanamycin-induced cellular toxicity?

A1: Geldanamycin's cellular toxicity is primarily attributed to its benzoquinone ansamycin structure.[1][2] The main mechanisms include:

- Generation of Reactive Oxygen Species (ROS): The quinone moiety of Geldanamycin can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species.[2][3] This induces oxidative stress, damaging essential cellular macromolecules.[3]
- Thiol Reactivity: The electrophilic nature of the benzoquinone ring allows it to react with cellular nucleophiles, particularly thiol groups in crucial proteins and glutathione (GSH).[1][3] Depletion of the cellular GSH pool contributes significantly to cytotoxicity.[3]
- Hepatotoxicity: In vivo studies have demonstrated that Geldanamycin exhibits significant liver toxicity (hepatotoxicity).[1][4]





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